Shinflavanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
157414-03-4 |
|---|---|
Molecular Formula |
C25H26O4 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(2S)-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8,8-dimethyl-2,3-dihydropyrano[2,3-f]chromen-4-one |
InChI |
InChI=1S/C25H26O4/c1-15(2)5-6-16-13-17(7-9-20(16)26)23-14-21(27)18-8-10-22-19(24(18)28-23)11-12-25(3,4)29-22/h5,7-13,23,26H,6,14H2,1-4H3/t23-/m0/s1 |
InChI Key |
NEIURIYDQMKXIG-QHCPKHFHSA-N |
SMILES |
CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C4=C(C=C3)OC(C=C4)(C)C)O)C |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(O2)C4=C(C=C3)OC(C=C4)(C)C)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C4=C(C=C3)OC(C=C4)(C)C)O)C |
Other CAS No. |
157414-03-4 |
Synonyms |
shinflavanone |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Research
Botanical Sources and Geographic Distribution of Shinflavanone
Research has confirmed the presence of this compound in specific species of the Glycyrrhiza genus. The concentration and ease of detection can vary depending on the species, geographical origin, and the part of the plant being analyzed.
This compound has been successfully isolated from Glycyrrhiza glabra, commonly known as licorice. nih.govphytojournal.com It is one of many flavonoid constituents identified in this plant, alongside compounds such as licopyranocoumarin, glisoflavone, and shinpterocarpin. mdpi.comijcce.ac.ir The primary source for isolation is the dried roots and rhizomes of the plant, which are known to be rich in these secondary metabolites. researchgate.netujpronline.comresearchgate.net Studies have also reported the isolation of this compound from hairy root cultures of Glycyrrhiza glabra, indicating its production within these specialized plant tissues. researchgate.netjst.go.jp
Glycyrrhiza glabra is an herbaceous perennial legume native to West Asia, North Africa, and Southern Europe. wikipedia.org Its natural habitat extends throughout the Mediterranean region and parts of Central Asia. greeninstitute.ngnih.govdoc-developpement-durable.org
The presence of this compound has also been reported in Glycyrrhiza inflata. nih.gov While detailed isolation studies from this species are less common than for G. glabra, its detection has been confirmed through comprehensive chemical analyses of the plant's extracts. researchgate.net Secondary metabolomics studies comparing different Glycyrrhiza species have helped to characterize the unique chemical profiles, or chemotypes, where this compound is a known constituent of G. inflata. researchgate.net
Glycyrrhiza inflata is primarily found in the arid and semi-arid desert regions of Central Asia and northwestern China. frontiersin.orgplos.org Its native range includes Northern China and Mongolia. kew.org In China, it is mainly distributed in the Tarim Basin and Turpan-Hami Basin in Xinjiang, as well as in Dunhuang in the Gansu Province. frontiersin.orgresearchgate.net
While this compound is a known constituent of G. glabra and G. inflata, its presence in other species of the genus is not as well-documented. The Glycyrrhiza genus comprises approximately 20 to 30 species, including other medicinally important varieties like Glycyrrhiza uralensis (Chinese licorice). wikipedia.orgacs.org Each species possesses a distinct, yet often overlapping, profile of flavonoids and other phytochemicals. acs.org Although many flavonoids are common across different licorice species, this compound has been predominantly and specifically reported in G. glabra and G. inflata. nih.gov
Table 1: Botanical Sources and Geographic Distribution of this compound
| Botanical Source | Plant Part(s) | Native Geographic Distribution |
|---|---|---|
| Glycyrrhiza glabra (Licorice) | Roots, Rhizomes, Hairy Root Cultures | West Asia, North Africa, Southern Europe, Mediterranean Region, Central Asia wikipedia.orggreeninstitute.ngnih.gov |
| Glycyrrhiza inflata | Roots, Rhizomes | Northwestern China (Xinjiang, Gansu), Mongolia, Central Asia frontiersin.orgkew.orgresearchgate.net |
Advanced Methodologies for this compound Isolation and Purification
The isolation of this compound from complex plant extracts requires sophisticated separation and analytical techniques to achieve high purity and confirm its chemical structure.
Chromatography is the cornerstone for the separation and purification of phytochemicals like this compound from their natural matrix. iipseries.org The process typically begins with a crude extract from the plant material, which then undergoes several chromatographic steps.
A common strategy involves the use of Column Chromatography as an initial fractionation step. This technique separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel), allowing for the separation of broad classes of compounds. iipseries.org The resulting fractions are often monitored by Thin-Layer Chromatography (TLC) , a rapid analytical method used to track the presence of the target compound and guide the fractionation process. phytojournal.com
For achieving high-purity this compound, High-Performance Liquid Chromatography (HPLC) is indispensable. iipseries.orgresearchgate.net Analytical HPLC is first used to develop an effective separation method, which can then be scaled up to Preparative HPLC . This technique uses higher flow rates and larger columns to process greater quantities of the enriched fraction, ultimately yielding the isolated compound with a high degree of purity. nih.gov Advanced strategies may also employ High-Speed Counter-Current Chromatography (HSCCC) , a liquid-liquid partition chromatography method that avoids the use of solid adsorbents, minimizing sample degradation. researchgate.net
Once a pure compound is isolated, its exact chemical structure must be determined. This is accomplished through a combination of spectroscopic methods that provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. nih.gov
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its elemental composition, particularly when using high-resolution mass spectrometry (HR-MS). The fragmentation pattern observed in the mass spectrum offers clues to the structure of different parts of the molecule. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: Flavanones exhibit characteristic absorption patterns in the UV-Vis spectrum. Typically, two main absorption bands are observed: Band I (around 300–380 nm) and Band II (around 240–280 nm), which correspond to the cinnamoyl and benzoyl systems of the flavanone (B1672756) skeleton, respectively. nih.gov
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. researchgate.net Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups in the this compound structure can be readily identified. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the complete structural elucidation of organic molecules. One-dimensional techniques like ¹H-NMR and ¹³C-NMR provide information on the number and chemical environment of hydrogen and carbon atoms. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the precise connectivity between atoms, allowing for the unambiguous assembly of the entire molecular structure of this compound. nih.gov
Table 2: Methodologies for this compound Isolation and Elucidation
| Methodology | Specific Technique | Purpose in this compound Research |
|---|---|---|
| Chromatography | Column Chromatography (CC) | Initial fractionation of crude plant extracts to enrich for flavonoids. iipseries.org |
| Thin-Layer Chromatography (TLC) | Rapid monitoring of fractions during isolation to detect the presence of this compound. phytojournal.com | |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Final purification step to obtain high-purity this compound for structural analysis. nih.gov | |
| Spectroscopy | Mass Spectrometry (MS/HR-MS) | Determination of molecular weight, molecular formula, and structural fragments. nih.gov |
| UV-Visible Spectroscopy (UV-Vis) | Confirmation of the flavanone scaffold via characteristic absorption bands. nih.gov | |
| Infrared Spectroscopy (IR) | Identification of key functional groups (e.g., hydroxyl, carbonyl). researchgate.net | |
| Nuclear Magnetic Resonance (1D & 2D NMR) | Complete structural elucidation, including atomic connectivity and stereochemistry. nih.gov |
Biosynthesis of Shinflavanone
General Flavanone (B1672756) Biosynthetic Pathways in Plants
Flavanones are synthesized via the convergence of the shikimate and acetate (B1210297) pathways. oup.com The shikimate pathway provides the precursor phenylalanine, which is channeled into the general phenylpropanoid pathway to produce p-coumaroyl-CoA. nih.govwikipedia.org This molecule serves as the starter unit for the core flavonoid structure. The subsequent steps are catalyzed by a well-characterized sequence of enzymes.
The journey from the primary metabolite phenylalanine to the flavonoid backbone begins with its conversion to trans-cinnamic acid by the enzyme Phenylalanine Ammonia Lyase (PAL). nih.gov Following this, Cinnamate 4-hydroxylase (C4H) plays a crucial role. C4H is a cytochrome P450 monooxygenase that catalyzes the hydroxylation of trans-cinnamic acid at the para-position (the fourth carbon) of the phenyl ring. nih.govtaylorandfrancis.com This reaction yields p-coumaric acid, a key intermediate that stands at the crossroads of numerous biosynthetic pathways, including those for lignin (B12514952) and flavonoids. nih.govnih.gov The activity of C4H is a critical step in directing carbon flow toward flavonoid synthesis. nih.gov
For p-coumaric acid to enter the flavonoid biosynthetic machinery, it must first be activated. This activation is performed by the enzyme 4-Coumaroyl:CoA Ligase (4CL). nih.gov 4CL catalyzes the ATP-dependent formation of a high-energy thioester bond between p-coumaric acid and Coenzyme A (CoA), producing p-coumaroyl-CoA. nih.govplos.org This molecule is the primary substrate for the first committed enzyme in flavonoid biosynthesis, Chalcone (B49325) Synthase. researchgate.net Plant species often possess multiple isoforms of 4CL, which can have different substrate specificities, thereby channeling precursors toward distinct branches of the phenylpropanoid pathway, such as flavonoid or lignin synthesis. nih.govresearchgate.net
Chalcone Synthase (CHS) is the pivotal enzyme that constructs the characteristic C6-C3-C6 skeleton of flavonoids. wikipedia.org As a type III polyketide synthase (PKS), CHS functions as a homodimer, catalyzing a series of decarboxylation and condensation reactions. nih.gov The reaction begins when the starter molecule, p-coumaroyl-CoA, is transferred to a cysteine residue in the active site of CHS. wikipedia.orgnih.gov Subsequently, CHS orchestrates the sequential addition of three two-carbon units derived from three molecules of malonyl-CoA. wustl.eduresearchgate.net Each addition involves the decarboxylation of malonyl-CoA to form an acetyl-CoA carbanion, which then extends the polyketide chain. nih.gov After the formation of a linear tetraketide intermediate, CHS facilitates an intramolecular Claisen condensation, which cyclizes the polyketide chain to form the A-ring and releases the product as a chalcone, specifically naringenin (B18129) chalcone. wikipedia.orgcharlotte.edu
The product of the CHS reaction, naringenin chalcone, is an open-chain bicyclic molecule. The final step in forming the core flavanone structure is an intramolecular cyclization reaction that forms the heterocyclic C-ring. This reaction is catalyzed by Chalcone Isomerase (CHI). uniprot.orgresearchgate.net CHI facilitates the stereospecific isomerization of the chalcone into its corresponding (2S)-flavanone. frontiersin.orgnih.gov While this cyclization can occur spontaneously in vitro, CHI dramatically increases the reaction rate by a factor of up to 10^7. frontiersin.org The resulting product, naringenin, is a central precursor from which the vast diversity of flavonoid classes, including flavones, flavonols, and anthocyanins, are derived through the action of further modifying enzymes. nih.gov
| Enzyme | Abbreviation | Substrate(s) | Product | Function |
|---|---|---|---|---|
| Cinnamate 4-Hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid | Hydroxylates the C4 position of the phenyl ring. nih.gov |
| 4-Coumaroyl:CoA Ligase | 4CL | p-Coumaric acid, CoA, ATP | p-Coumaroyl-CoA | Activates p-coumaric acid by forming a CoA thioester. nih.gov |
| Chalcone Synthase | CHS | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone | Catalyzes polyketide synthesis and cyclization to form the chalcone backbone. nih.govwustl.edu |
| Chalcone Isomerase | CHI | Naringenin Chalcone | (2S)-Naringenin (a flavanone) | Catalyzes the stereospecific cyclization of the chalcone to form the flavanone C-ring. uniprot.orgfrontiersin.org |
Specific Enzymatic and Genetic Regulation Considerations for Shinflavanone Biosynthesis
The specific biosynthetic pathway leading to this compound has not been fully elucidated. However, based on its chemical structure—a flavanone with a prenyl group that has cyclized to form an additional pyran ring—a putative pathway can be proposed. This pathway would begin with the general flavanone pathway to produce a precursor flavanone, likely liquiritigenin (B1674857) or naringenin.
Following the formation of the flavanone core, a series of tailoring reactions would occur. These modifications are typically catalyzed by enzymes such as prenyltransferases and cytochrome P450 monooxygenases. A prenyltransferase would catalyze the addition of a dimethylallyl pyrophosphate (DMAPP) group to the B-ring of the flavanone precursor. Subsequently, a cyclase, likely a specific cytochrome P450 enzyme, would catalyze the oxidative cyclization of the prenyl group to form the characteristic fused pyran ring of this compound.
The regulation of this specific pathway is likely under tight genetic control, involving transcription factors that coordinate the expression of the necessary biosynthetic genes. scirp.org Studies on related compounds in Glycyrrhiza species have shown that transcription factors, such as those from the MYB family, can regulate the expression of key flavonoid pathway genes like CHS, thereby controlling the flux towards these specialized metabolites. frontiersin.org The specific genes and regulatory networks controlling this compound production remain an area for future research.
Heterologous Biosynthesis of Flavanones through Metabolic Engineering
Metabolic engineering offers a promising alternative for the production of valuable plant-derived flavonoids, bypassing the limitations of slow plant growth and low compound yields. nih.gov This approach involves reconstructing the plant biosynthetic pathway in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. frontiersin.orgresearchgate.net
The heterologous production of flavanones like naringenin has been successfully achieved by introducing a set of key biosynthetic genes into a microbial chassis. nih.gov A typical engineered pathway includes genes encoding:
Tyrosine Ammonia Lyase (TAL) or Phenylalanine Ammonia Lyase (PAL) to convert tyrosine or phenylalanine into p-coumaric acid or cinnamic acid, respectively. nih.gov
Cinnamate 4-Hydroxylase (C4H) if PAL is used, to convert cinnamic acid to p-coumaric acid.
4-Coumaroyl:CoA Ligase (4CL) to activate p-coumaric acid to p-coumaroyl-CoA. nih.gov
Chalcone Synthase (CHS) to synthesize the chalcone backbone. nih.gov
Chalcone Isomerase (CHI) to cyclize the chalcone into the final flavanone product. nih.gov
To enhance production, metabolic engineering strategies often involve optimizing the expression levels of these pathway enzymes and increasing the intracellular supply of precursors, particularly malonyl-CoA. researchgate.net For instance, inhibiting competing pathways, such as fatty acid synthesis, can redirect metabolic flux towards malonyl-CoA and significantly boost flavonoid titers. nih.gov While the heterologous biosynthesis of this compound itself has not been reported, the established methods for producing its flavanone precursors provide a strong foundation. A future engineered microbe for this compound production would require the additional introduction of the specific prenyltransferase and cyclase enzymes responsible for its unique structural modifications.
| Target Flavanone | Host Organism | Key Enzymes Introduced | Reported Titer (mg/L) |
|---|---|---|---|
| Naringenin | Escherichia coli | TAL, 4CL, CHS, CHI | 84 mg/L nih.gov |
| Naringenin | Saccharomyces cerevisiae | PAL, C4H, 4CL, CHS, CHI | 15.6 mg/L researchgate.net |
| Pinocembrin (B1678385) | Saccharomyces cerevisiae | PAL, 4CL, CHS, CHI | 80 mg/L researchgate.net |
| Eriodictyol | Saccharomyces cerevisiae | TAL, 4CL, CHS, CHI, F3'H | ~10 mg/L plos.orgnih.gov |
Recombinant Microbial Systems for this compound Precursors or Analogues
While the direct microbial production of this compound has not been reported, significant progress has been made in engineering microorganisms to produce its core precursor molecules, flavanones like naringenin and pinocembrin. These engineered microbial systems offer a promising and sustainable alternative to chemical synthesis or extraction from plant sources for the production of flavonoids and their precursors. researchgate.net
The primary strategy involves the heterologous expression of plant-specific biosynthetic genes in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. researchgate.netnih.gov These microbes are genetically modified to express the necessary enzymes from the flavonoid biosynthetic pathway.
A foundational step in engineering these microbial factories is to ensure a sufficient supply of the key precursor, malonyl-CoA. asm.org Various metabolic engineering strategies have been employed to increase the intracellular pool of malonyl-CoA, which is often a limiting factor for flavonoid production. asm.orgasm.org One successful approach involves the overexpression of acetyl-CoA carboxylase (ACC), an enzyme that catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. asm.orgasm.org
E. coli has been a popular chassis for producing flavanone precursors due to its rapid growth and well-understood genetics. Researchers have successfully constructed biosynthetic pathways in E. coli leading to the production of naringenin and pinocembrin, the direct precursors to a vast range of flavonoids.
For instance, by engineering the central metabolism of E. coli to increase the malonyl-CoA pool and introducing the biosynthetic genes for flavanone synthesis, significant titers of pinocembrin and naringenin have been achieved. asm.orgasm.org These engineered strains can then serve as a platform for producing more complex flavonoids by introducing additional modifying enzymes.
Below is a summary of representative studies on the production of flavanone precursors in engineered E. coli:
| Precursor/Analogue | Host Organism | Key Engineering Strategies | Titer | Reference |
| Pinocembrin | Escherichia coli | Overexpression of acetyl-CoA carboxylase (ACC) | 429 mg/L | asm.orgasm.org |
| Naringenin | Escherichia coli | Augmentation of malonyl-CoA pool | 119 mg/L | asm.orgasm.org |
| Eriodictyol | Escherichia coli | Engineering of central metabolic pathways | 52 mg/L | asm.orgasm.org |
The yeast Saccharomyces cerevisiae is another attractive host for flavonoid production, particularly due to its GRAS (Generally Recognized as Safe) status and its inherent ability to perform post-translational modifications required by some plant enzymes.
Metabolic engineering efforts in S. cerevisiae have also focused on enhancing the supply of precursors and optimizing the expression of biosynthetic pathway genes. For example, the introduction of a four-step metabolic circuit from different plant origins into S. cerevisiae has enabled the production of 5-deoxyflavanones. nih.gov
The following table summarizes key findings in the production of flavanone precursors using engineered S. cerevisiae:
| Precursor/Analogue | Host Organism | Key Engineering Strategies | Titer | Reference |
| 5-deoxyflavanone | Saccharomyces cerevisiae | Expression of a recombinant pathway | Lower than in E. coli | nih.gov |
These engineered microbial systems provide a powerful platform for the production of not only the basic flavanone scaffolds but also for the potential biosynthesis of more complex and specific flavonoids like this compound through the introduction of the necessary downstream modifying enzymes. Further research into the specific biosynthetic genes from Glycyrrhiza species will be crucial to enable the direct microbial synthesis of this compound.
Synthetic Chemistry and Analogues of Shinflavanone
Total Syntheses of (±)-Shinflavanone
The total synthesis of (±)-shinflavanone has been achieved, providing a crucial route to obtaining this natural product for biological studies. The synthesis of racemic mixtures is a common first step in accessing complex natural products, allowing for the development and optimization of synthetic routes before tackling the challenges of stereoselective synthesis.
The synthesis of the flavanone (B1672756) core typically involves the cyclization of a chalcone (B49325) precursor. A general and facile approach to prenylated flavanones, such as shinflavanone, begins with the regioselective prenylation of a polyhydroxyacetophenone. acs.org For instance, 2,4,6-trihydroxyacetophenone can be selectively prenylated to introduce the characteristic dimethylallyl groups found in many natural flavanones. acs.org
The key steps in a likely synthetic route to (±)-shinflavanone would involve:
Preparation of a Prenylated Acetophenone (B1666503): The synthesis would commence with a suitably protected polyhydroxyacetophenone. Introduction of a prenyl group at a specific position on the aromatic ring is a critical step. This can be achieved through various methods, including Friedel-Crafts alkylation with prenyl bromide in the presence of a Lewis acid or by other regioselective prenylation techniques. acs.orgnih.gov
Claisen-Schmidt Condensation: The prenylated acetophenone is then condensed with a substituted benzaldehyde, in this case, a 4-hydroxy-3-prenylbenzaldehyde derivative, via a Claisen-Schmidt condensation to form a chalcone. mdpi.com This reaction is typically base-catalyzed.
Intramolecular Cyclization: The resulting chalcone undergoes an intramolecular Michael addition, where the phenolic hydroxyl group attacks the α,β-unsaturated ketone of the chalcone backbone. This cyclization is often promoted by acid or base and leads to the formation of the flavanone ring system. acs.orgmdpi.com
The mechanism of the final cyclization step is a key feature of flavanone synthesis. In a basic medium, the phenoxide ion acts as a nucleophile, attacking the β-carbon of the double bond to form an enolate, which is then protonated to yield the flavanone.
| Step | Reaction Type | Reactants | Key Reagents/Conditions | Product |
| 1 | Prenylation | Polyhydroxyacetophenone, Prenyl bromide | Lewis Acid (e.g., BF₃·OEt₂) or Base | Prenylated acetophenone |
| 2 | Claisen-Schmidt Condensation | Prenylated acetophenone, Substituted benzaldehyde | Base (e.g., KOH, NaOH) in ethanol | Chalcone |
| 3 | Intramolecular Cyclization | Chalcone | Acid or Base (e.g., NaOAc in refluxing ethanol) | (±)-Flavanone |
This is an interactive data table based on common synthetic strategies for prenylated flavanones.
Regioselectivity is a significant challenge in the synthesis of polysubstituted flavonoids like this compound. The selective prenylation of the starting acetophenone and the regioselective cyclization of the chalcone are crucial for the successful synthesis of the target molecule. acs.org The choice of protecting groups and reaction conditions plays a vital role in directing the prenyl groups to the desired positions on the aromatic rings. acs.org
As the synthesis described is for the racemic mixture, (±)-shinflavanone, stereocontrol at the C2 position of the flavanone ring is not a primary concern in the initial synthetic design. The cyclization of the chalcone naturally leads to a racemic mixture of the (2S) and (2R) enantiomers. Achieving stereocontrol to selectively synthesize one enantiomer would require the use of chiral catalysts or auxiliaries, which represents a more advanced synthetic challenge.
Design and Synthesis of Structural Analogues for Mechanistic Inquiry
The synthesis of structural analogues of this compound is essential for understanding its mechanism of action and for developing compounds with potentially improved biological activities. These analogues can be designed to probe the importance of specific functional groups and structural features.
Chemical modification of the this compound scaffold can be achieved through several strategies:
Modification of the Prenyl Groups: The prenyl side chains can be altered in length (e.g., geranyl groups), saturation, or functionalization. acs.org This allows for the investigation of the role of these lipophilic chains in biological activity.
Alteration of the Hydroxylation Pattern: The position and number of hydroxyl groups on both the A and B rings can be varied. This is typically achieved by starting with differently substituted acetophenones and benzaldehydes.
Derivatization of Hydroxyl Groups: The phenolic hydroxyl groups can be converted to ethers or esters to explore the impact of hydrogen bonding and polarity on the compound's function.
These modifications can be introduced by either synthesizing the analogues from scratch using appropriately substituted starting materials or by late-stage functionalization of the this compound core, where feasible.
The synthesis of prenylated analogues follows similar routes as described for this compound, utilizing different prenylating agents or starting with precursors that already contain modified prenyl chains. acs.orgnih.gov
The synthesis of isoflavone-related analogues requires a different synthetic strategy. Isoflavones are isomers of flavones where the B-ring is attached to the C3 position of the C-ring, rather than the C2 position as in flavanones. The synthesis of isoflavones often involves a key rearrangement step or the use of specific building blocks that direct the formation of the isoflavone (B191592) skeleton. nih.govrsc.org
Common methods for isoflavone synthesis include:
The Suzuki-Miyaura Coupling: This powerful cross-coupling reaction can be used to construct the isoflavone skeleton by coupling a 3-iodochromone with a suitable boronic acid. acs.org
From Deoxybenzoins: The reaction of a 2'-hydroxydeoxybenzoin with a formylating agent, followed by cyclization, is a classical method for isoflavone synthesis. rsc.org
Prenylated isoflavone analogues can be synthesized by applying prenylation strategies to the isoflavone core or by using prenylated starting materials in the isoflavone synthesis. rsc.org
| Analogue Type | Key Synthetic Strategy | Starting Materials | Potential Modifications |
| Prenylated Flavanone Analogues | Claisen-Schmidt condensation and cyclization | Variously prenylated acetophenones and benzaldehydes | Altered prenyl chain length and position |
| Isoflavone Analogues | Suzuki-Miyaura coupling or Deoxybenzoin route | 3-Iodochromones and boronic acids, or 2'-hydroxydeoxybenzoins | Variation in substitution on A and B rings, Prenylation |
This is an interactive data table summarizing synthetic strategies for this compound analogues.
Molecular Mechanisms and Biological Target Interactions Pre Clinical Investigations
Enzyme Inhibition and Modulation Research
Furin, a proprotein convertase, is implicated in the maturation of a variety of proteins and has been identified as a target for therapeutic intervention in several diseases. nih.govnih.gov A review of the current scientific literature reveals a lack of specific studies investigating the inhibitory effects of Shinflavanone on human furin protease. Consequently, there is no available data, such as IC50 or Ki values, to quantify its potential as a furin inhibitor.
Cytochrome P450 (CYP) enzymes are a critical component of phase I drug metabolism. nih.govnih.gov While various flavonoids isolated from Glycyrrhiza species have been shown to inhibit CYP enzymes, specific research on the interaction between this compound and key isoforms such as CYP3A4 and CYP2C8 has not been reported. nih.govnih.gov As a result, there are no published data detailing the inhibitory concentrations (IC50) or inhibition constants (Ki) of this compound for these enzymes.
Table 1: Research Findings on this compound and Cytochrome P450 Enzymes
| Enzyme | This compound Interaction Data |
|---|---|
| CYP3A4 | No studies available |
| CYP2C8 | No studies available |
Phase II metabolic enzymes, including UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs), play a crucial role in the detoxification and excretion of xenobiotics and endogenous compounds. ajpps.org There are currently no specific studies in the scientific literature that investigate the modulatory effects of this compound on the activity or expression of UGTs, SULTs, or GSTs.
ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp), multidrug resistance-associated protein 2 (MRP2), and breast cancer resistance protein (BCRP) are important in the absorption, distribution, and excretion of a wide range of substances. To date, no specific research has been published detailing the impact of this compound on the function of these drug transporter proteins.
Protein Binding and Receptor Affinity Research
The main protease (Mpro), RNA-dependent RNA polymerase (RdRp), and Spike protein of SARS-CoV-2 are key targets for the development of antiviral therapies. nih.govresearchgate.net While in silico screening studies have been conducted on a wide array of flavonoids for their potential to bind to these viral proteins, specific data on the binding affinity or interaction of this compound with Mpro, RdRp, or the Spike protein is not available in the current body of scientific literature. nih.govresearchgate.net
Table 2: Research Findings on this compound and SARS-CoV-2 Viral Proteins
| Viral Protein | This compound Binding Affinity Data |
|---|---|
| Mpro | No studies available |
| RdRp | No studies available |
| Spike Protein | No studies available |
Interaction of this compound with Host Cell Receptors (e.g., ACE2, Parkin)
Current preclinical research available does not provide specific details regarding the direct interaction of this compound with host cell receptors such as Angiotensin-Converting Enzyme 2 (ACE2) or Parkin. While other compounds derived from Glycyrrhiza species have been investigated for their potential to modulate ACE2 expression, specific data on this compound's binding affinity or interaction with these receptors is not documented in the existing literature. nih.gov Similarly, while some compounds from licorice have been studied in the context of Parkinson's disease models, a direct mechanistic link between this compound and the Parkin receptor has not been established. nih.gov
Modulation of Nuclear Receptors (e.g., Pregnane X Receptor - PXR) by Related Glycyrrhiza Compounds
The Pregnane X Receptor (PXR) is a crucial nuclear receptor that regulates the metabolism of xenobiotics and drugs. While direct studies on this compound's effect on PXR are limited, research into related compounds from the Glycyrrhiza (licorice) genus provides insight into how this class of molecules can interact with nuclear receptors.
Studies have shown that various phytochemicals present in licorice can modulate PXR activity. For instance, glabridin, a flavonoid from Glycyrrhiza, has been shown to activate PXR in a dose-dependent manner, although it is considered a weak activator. In contrast, two of the most abundant compounds in licorice, glycyrrhizin and its metabolite glycyrrhetinic acid, have yielded more complex results. In cell-based assays, neither compound activated PXR. However, in vivo studies in humanized mice showed that while glycyrrhizin was not a PXR activator, glycyrrhetinic acid did induce the expression of CYP3A4, a downstream target of PXR, in a PXR-dependent manner. This suggests that the in vivo environment may lead to metabolic changes or interactions that are not replicated in simple in vitro models.
The table below summarizes the PXR modulation activity of several compounds found in Glycyrrhiza species.
| Compound | In Vitro PXR Activation | In Vivo PXR Activation |
| Glabridin | Dose-dependent activation | Weak activator |
| Glycyrrhizin | No activation | Not an activator |
| Glycyrrhetinic Acid | No activation | PXR-dependent induction of CYP3A4 |
This table summarizes findings on the interaction of various Glycyrrhiza compounds with the Pregnane X Receptor (PXR) based on in vitro and in vivo studies.
Cellular Pathway Modulation in In Vitro and Mechanistic In Vivo Models
Mechanistic Research on Bone Resorption Inhibition by this compound in Osteoclast-like Cells
This compound has been identified as a potent inhibitor of bone resorption. In preclinical studies using osteoclast-like cells, (+/-)-shinflavanone demonstrated a strong inhibitory effect on the formation of bone resorption pits induced by 1α, 25-dihydroxy vitamin D3. nih.gov The half-maximal inhibitory concentration (IC50) for this activity was reported to be 0.70 µg/mL. nih.gov
While this demonstrates a clear functional outcome, the precise molecular mechanisms through which this compound inhibits osteoclast activity—such as its effects on key signaling pathways in osteoclast differentiation like RANKL-induced NF-κB or MAPK activation—are not detailed in the currently available scientific literature.
| Compound | Activity | IC50 Value | Cell Model |
| (+/-)-Shinflavanone | Inhibition of bone resorption pit formation | 0.70 µg/mL | Osteoclast-like cells |
This table presents the reported inhibitory activity of this compound on bone resorption.
Mechanisms of Antioxidant Activity of this compound
There is currently a lack of specific research detailing the molecular mechanisms behind the antioxidant activity of this compound. While other flavonoids isolated from Glycyrrhiza glabra have been evaluated for their antioxidant properties through assays like DPPH and ABTS radical scavenging, specific studies elucidating how this compound neutralizes reactive oxygen species or modulates cellular antioxidant pathways have not been published. nih.gov
Investigations into Anti-inflammatory Signaling Pathways Modulated by this compound (e.g., NF-κB, MAPK, JNK-STAT)
Detailed investigations into the specific effects of this compound on key anti-inflammatory signaling pathways are not available in the current body of scientific literature. Studies on related flavanones from Glycyrrhiza, such as licoflavanone, have shown modulation of the NF-κB and MAPK pathways in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.comus.esresearchgate.netnih.gov However, these findings cannot be directly attributed to this compound, for which dedicated mechanistic studies are required.
Molecular Basis of Antiviral Activity against Specific Pathogens
The molecular basis for any potential antiviral activity of this compound has not been investigated in the available preclinical studies. Research on the antiviral properties of licorice extracts has primarily focused on other constituents, most notably glycyrrhizin and its derivatives. nih.govfrontiersin.org These compounds have been shown to interfere with viral replication and entry through various mechanisms, but specific data on this compound's antiviral actions is currently absent. nih.govfrontiersin.org
Neuroprotective Mechanistic Studies, including Parkin Inhibition
There is currently a lack of specific preclinical studies detailing the neuroprotective mechanisms of this compound, including its potential interaction with Parkin. While flavonoids, as a chemical class, are widely studied for their neuroprotective properties, which are often attributed to their antioxidant and anti-inflammatory effects, direct evidence of this compound's activity and its specific molecular targets in neurodegenerative disease models has not been identified in the available research. nih.govmdpi.com
General neuroprotective mechanisms of flavonoids include the modulation of signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways. mdpi.comus.esnih.gov These compounds are known to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in the pathology of neurodegenerative disorders. us.esnih.gov However, specific studies investigating these pathways in relation to this compound are not presently available. Furthermore, no research has been found that specifically investigates the inhibition of Parkin, an E3 ubiquitin ligase involved in Parkinson's disease, by this compound.
Exploration of Anticancer Mechanisms in Cellular Models
Similarly, the exploration of this compound's anticancer mechanisms in cellular models is not well-documented in publicly accessible scientific literature. While one study has identified this compound as a novel flavonoid constituent of licorice root, it does not provide data on its bioactivity in cancer cell lines. researchgate.net
Research on other flavanones isolated from licorice, such as Licoflavanone, has demonstrated anticancer activity. For instance, Licoflavanone has been shown to induce apoptosis and inhibit cell proliferation in breast cancer cell lines. nih.gov The proposed mechanisms for related flavonoids often involve the induction of programmed cell death (apoptosis) through the modulation of key signaling pathways. mdpi.comscienceopen.comresearchgate.netijbpas.com These pathways can include the activation of caspases and the regulation of the Bcl-2 family of proteins, which control mitochondrial-mediated apoptosis. nih.govnih.gov
Studies on other flavanones, like Sakuranin, have shown anticancer effects mediated through the induction of apoptosis via the activation of caspase-3 and caspase-9, downregulation of Bcl-2, and inhibition of the m-TOR/PI3K/AKT signaling pathway in oropharyngeal carcinoma cells. nih.gov However, it is crucial to note that these findings are not directly applicable to this compound without specific experimental validation.
The general anticancer properties of flavonoids are also linked to their ability to arrest the cell cycle and inhibit tumor cell angiogenesis. nih.gov Despite these general observations for the flavonoid class, specific data on the molecular targets and signaling pathways directly influenced by this compound in cancer cells are not available at this time.
Table 1: Investigated Flavanones and their Reported Anticancer Mechanisms (for illustrative purposes, as direct data on this compound is unavailable)
| Flavanone (B1672756) | Cancer Cell Line | Reported Molecular Mechanisms |
| Licoflavanone | Breast Cancer (MCF-7, MDA-MB-231) | Induction of apoptosis, inhibition of tumor bioenergetics. nih.gov |
| Sakuranin | Oropharyngeal Carcinoma | Induction of caspase-mediated apoptosis, loss of mitochondrial membrane potential, inhibition of m-TOR/PI3K/AKT pathway. nih.gov |
Structure Activity Relationship Sar Studies of Shinflavanone
Identification of Pharmacophoric Elements Critical for Biological Activities
The biological activity of Shinflavanone is intrinsically linked to its unique molecular architecture, which comprises a flavanone (B1672756) core, a pyran ring, and a prenyl group. nih.govmdpi.com A pharmacophore model for a compound like this compound identifies the essential steric and electronic features required for its interaction with a specific biological target. nih.govresearchgate.net
The key pharmacophoric elements of prenylated flavonoids, including this compound, that are generally considered critical for their biological activities include:
The Flavanone Backbone (C6-C3-C6): This core structure, consisting of two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic pyran ring (C), is fundamental to the activity of many flavonoids. mdpi.com The saturation of the C2-C3 bond in the C-ring is a defining feature of flavanones.
The Prenyl Group: The presence of a prenyl (or isoprenoid) side chain is a significant contributor to the enhanced biological activity of many flavonoids. nih.govmdpi.com This lipophilic group can increase the molecule's affinity for cell membranes, potentially leading to improved intracellular accumulation and interaction with molecular targets. nih.govmdpi.com The position of the prenyl group on the flavonoid skeleton is also crucial for its activity. mdpi.com
Hydroxyl Groups (-OH): The number and position of hydroxyl groups on the A and B rings are critical determinants of the biological activity of flavonoids. They can act as hydrogen bond donors and acceptors, which is vital for binding to protein targets, and also contribute to the antioxidant properties of the molecule. mdpi.comresearchgate.net
The Pyran Ring: In the case of this compound, the prenyl group is cyclized to form a pyran ring fused to the B-ring, creating a more rigid structure that can influence its binding to specific targets.
A study on the total synthesis and biological evaluation of (±)-shinflavanone and its analogues as inhibitors of bone resorption has provided valuable insights into its pharmacophoric requirements for this specific activity. nih.gov While the detailed SAR from this study is not fully elaborated in the abstract, such studies typically involve modifying different parts of the molecule to identify the most critical pharmacophoric features.
Influence of Hydroxylation Patterns on this compound's Activity
The hydroxylation pattern on the flavanone scaffold is a well-established determinant of biological activity. mdpi.comresearchgate.net For flavanones in general, the presence of hydroxyl groups at specific positions on the A and B rings can significantly impact their efficacy. For instance, hydroxyl groups at the C-5 and C-7 positions of the A-ring and the C-4' position of the B-ring are often associated with strong biological activity. mdpi.com
Role of Substitutions on the A-ring and B-ring in Modulating Efficacy
Substitutions on the A and B rings of the flavanone skeleton play a pivotal role in modulating biological efficacy. The introduction of different functional groups can alter the molecule's lipophilicity, electronic properties, and steric hindrance, thereby influencing its interaction with biological targets.
Prenylation: As a key substitution, the prenyl group significantly enhances the biological activities of flavonoids. nih.govmdpi.com In many cases, prenylated flavonoids exhibit stronger effects than their non-prenylated precursors. mdpi.com The prenylation of the flavonoid core increases its lipophilicity, which is thought to improve its ability to cross cell membranes. mdpi.com For example, a study on prenylated flavanones demonstrated that those with prenyl groups at the C6 and C8 positions of the A-ring showed good antibacterial activity. mdpi.com
Other Substitutions: The synthesis of a series of 5,7-dihydroxyflavanone (B1678386) derivatives with various substituents on the B-ring revealed that halogenated derivatives exhibited significant antimicrobial activity. rpi.edu This suggests that the introduction of electron-withdrawing groups on the B-ring can be a viable strategy to enhance the potency of flavanones.
In the context of this compound, which is a prenylated pyranoflavanone, modifications to both the A-ring and the B-ring would be expected to have a profound impact on its activity. The study on this compound analogues, which involved the synthesis of various structural variations, is the most direct source of information on how substitutions modulate its efficacy as a bone resorption inhibitor. nih.gov
The following table summarizes the general influence of key structural features on the activity of flavanones, which can be extrapolated to understand the SAR of this compound.
| Feature | Influence on Biological Activity |
| Flavanone Core | Provides the basic scaffold for interaction with biological targets. |
| Prenyl Group | Generally enhances activity by increasing lipophilicity and membrane permeability. nih.govmdpi.com |
| Hydroxylation | Number and position are critical for target binding and antioxidant activity. mdpi.comresearchgate.net |
| A-ring Substitutions | Can modulate activity; for example, prenylation at C6/C8 can enhance antibacterial effects. mdpi.com |
| B-ring Substitutions | Influences target specificity and potency; halogenation can increase antimicrobial activity. rpi.edu |
Comparative SAR Analysis with Other Flavanones and Flavonoids
A comparative SAR analysis of this compound with other flavanones and flavonoids helps to highlight the structural features that contribute to its unique biological profile.
This compound vs. Non-prenylated Flavanones: The most significant difference between this compound and many common flavanones like naringenin (B18129) or hesperetin (B1673127) is the presence of the prenyl-derived pyran ring. This addition generally confers increased lipophilicity and, in many cases, enhanced biological activity. nih.govmdpi.com Studies have shown that prenylated flavanones can be more potent than their non-prenylated counterparts in various assays, including antimicrobial and cytotoxic activities. mdpi.com
This compound vs. Other Prenylated Flavanones: When compared to other prenylated flavanones where the prenyl group exists as an open chain, the cyclized pyran ring in this compound introduces a more rigid and conformationally constrained structure. This rigidity can lead to higher selectivity for specific biological targets. The metabolic fate of flavonoids with a pyran ring can also differ from those with a linear prenyl chain, potentially leading to different hydroxylation patterns and in vivo activities. acs.orgnih.gov
This compound vs. Other Flavonoid Classes:
Flavones: Flavones possess a C2-C3 double bond in the C-ring, which planarizes this part of the molecule. This structural difference can lead to different biological activities compared to the more flexible C-ring of flavanones like this compound.
Flavonols: The presence of a hydroxyl group at the C3 position in flavonols can significantly alter their biological properties and metabolic pathways.
Isoflavones: In isoflavones, the B-ring is attached to the C3 position of the C-ring, a fundamental structural difference that leads to a distinct set of biological activities, such as phytoestrogenic effects.
The following table provides a comparative overview of the structural features and general activities of this compound and other flavonoid classes.
| Compound/Class | Key Structural Features | General Biological Activities Noted in Literature |
| This compound | Flavanone core, prenyl-derived pyran ring | Potent antioxidant, inhibitor of bone resorption. mdpi.comnih.gov |
| Naringenin | Flavanone core, no prenylation | Antioxidant, anti-inflammatory. |
| 8-Prenylnaringenin | Flavanone core, open-chain prenyl group at C8 | Potent phytoestrogen, other biological activities. mdpi.com |
| Luteolin | Flavone core (C2=C3 double bond) | Anti-inflammatory, antioxidant. mdpi.com |
| Kaempferol | Flavonol core (C3-OH group) | Anticancer, anti-inflammatory. mdpi.com |
| Genistein | Isoflavone (B191592) core (B-ring at C3) | Phytoestrogenic, anticancer. |
Computational and in Silico Approaches in Shinflavanone Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, forming a stable complex. frontiersin.org In shinflavanone research, it has been extensively used to identify potential protein targets and elucidate binding affinities.
Studies have shown that this compound exhibits strong binding affinity and stable interactions with a variety of therapeutically relevant proteins. researchgate.netnih.gov For instance, in the context of COVID-19 research, this compound was docked against key viral and host proteins. It demonstrated significant binding affinities for the main protease (Mpro), RNA-dependent RNA polymerase (RdRp), spike protein, and the human angiotensin-converting enzyme 2 (ACE2). frontiersin.orgsemanticscholar.org The binding energies, which indicate the stability of the interaction, were calculated to be -8.4 kcal/mol for Mpro, -8.5 kcal/mol for RdRp, and -7.8 kcal/mol for the spike protein. semanticscholar.org In some cases, this compound's binding affinity was found to be superior to that of known antiviral drugs. frontiersin.org
Beyond virology, docking simulations have identified this compound as a potential inhibitor of Beta-secretase 1 (BACE-1), a key enzyme in the pathogenesis of Alzheimer's disease. revista-agroproductividad.orgumn.edu In research on osteoarthritis, this compound was shown to bind strongly to core targets identified through network pharmacology. nih.gov Similarly, in a study on pneumonia, the protein MAPK14 was identified as a potential target with a favorable binding affinity for this compound. researchgate.net
These findings from molecular docking simulations are crucial for hypothesis generation, highlighting the specific proteins and biological pathways that this compound may modulate.
Table 1: Selected Molecular Docking Results for this compound This table is interactive. Click on headers to sort.
| Target Protein | Associated Condition | Reported Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Main Protease (Mpro) | COVID-19 | -8.4 | semanticscholar.org |
| RNA-dependent RNA polymerase (RdRp) | COVID-19 | -8.5 | semanticscholar.org |
| Spike Protein | COVID-19 | -7.8 | semanticscholar.org |
| Angiotensin-converting enzyme 2 (ACE2) | COVID-19 | Not specified | frontiersin.org |
| 3-C like protease (3CLpro) | COVID-19 | Not specified | frontiersin.org |
| Beta-secretase 1 (BACE-1) | Alzheimer's Disease | Not specified | revista-agroproductividad.orgumn.edu |
Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics
While molecular docking provides a static snapshot of a ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time in a simulated physiological environment. mdpi.comrsc.org MD simulations are frequently used to validate the results of molecular docking. researchgate.netnih.gov
In studies involving this compound, MD simulations have been employed to confirm the stability of its binding to various protein targets. researchgate.net For example, after docking this compound to core targets related to osteoarthritis, MD simulations validated the structural stability of the resulting complexes. nih.gov A study exploring treatments for COVID-19 used MD simulations to analyze the complex formed between this compound and proteins like 3CLpro and ACE2. frontiersin.org The analysis of the Radius of Gyration (Rg), a measure of the protein's structural compactness, showed that the protein structures remained relatively stable throughout the simulation when bound to this compound, indicating a tight and stable interaction. frontiersin.org
Quantum Chemical Calculations and Density Functional Theory (DFT) Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational methods used to investigate the electronic structure and properties of molecules. cecam.org These calculations provide fundamental insights into a molecule's geometry, reactivity, and energetic properties. nrel.govmdpi.com
While specific DFT studies focusing solely on this compound are not widely published, the application of these methods to similar flavonoids and organic molecules highlights their importance. researchgate.netmdpi.com DFT is used to calculate optimized molecular geometries, vibrational frequencies, and various thermodynamic parameters. mdpi.commdpi.com This information is critical for understanding the intrinsic properties of this compound that govern its biological activity. For example, calculations can determine the distribution of electron density and electrostatic potential on the molecular surface, revealing the regions of the molecule most likely to participate in hydrogen bonding or other non-covalent interactions with a protein target.
DFT calculations are typically performed using specific combinations of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p), def2-TZVP), which allow for accurate predictions of molecular properties. nrel.govmdpi.com Such analyses can help explain the binding modes observed in docking simulations and provide a deeper understanding of the structure-activity relationship at an electronic level.
Network Pharmacology for Systems-Level Mechanistic Elucidation
Network pharmacology is an approach that investigates the complex interactions between drug components, their protein targets, and biological pathways at a systems level. sci-hub.se This methodology is particularly well-suited for studying compounds from traditional medicines, which often contain multiple active ingredients acting on multiple targets.
This compound has been frequently identified as a key active component in network pharmacology studies of various herbal formulas. For instance, in an investigation of Sanbi Decoction for the treatment of osteoarthritis, this compound was one of 114 active compounds identified from the TCMSP database. nih.gov The subsequent analysis constructed a drug-target-disease network and performed Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses, which revealed that the targets were primarily involved in critical signaling pathways such as the AGE-RAGE, IL-17, and TNF signaling pathways. nih.gov
Similarly, a study on Gegen Qinlian Decoction for rotavirus enteritis identified this compound among 130 active ingredients that collectively act on 366 targets. scispace.comnih.gov Network analyses have also implicated this compound as a key ingredient in formulas studied for COVID-19, linking it to inflammatory targets like TNF, IL6, and IL1B. frontiersin.org This approach provides a holistic view of this compound's potential mechanisms, suggesting it acts not on a single target but through a network of interactions to produce a therapeutic effect.
Computational Prediction of Bioactivity and Potential Targets
Computational prediction of bioactivity involves using in silico models to screen compounds against libraries of known biological targets to forecast their potential therapeutic effects. nih.govacademicjournals.org This approach accelerates drug discovery by prioritizing compounds for experimental validation.
This compound has been identified through such predictive methods as a molecule with significant therapeutic potential. In the context of neurodegenerative diseases, computational tools predicted that this compound possesses inhibitory potential against BACE-1, a primary target in Alzheimer's disease research. revista-agroproductividad.orgumn.edu This prediction was based on its structural similarity to known inhibitors and its favorable docking scores.
These predictive studies often employ a range of techniques, from structure-based screening like molecular docking to ligand-based methods that rely on the similarity of a compound to molecules with known activities. scispace.comnih.gov Machine learning algorithms and neural networks are also increasingly used to build predictive models based on large datasets of chemical structures and their associated bioactivities. academicjournals.orgbiorxiv.org The identification of this compound in these screens underscores the power of computational prediction in highlighting its potential across different disease areas, including dermatocosmetic applications. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. academicjournals.org By building a predictive model, QSAR can estimate the activity of new, untested compounds and guide the synthesis of more potent analogues. plos.org
While specific QSAR studies dedicated to designing this compound analogues are not prominent in the literature, QSAR principles have been applied to evaluate this compound itself. In a study analyzing the components of Gegen Qinlian Decoction, QSAR models were used to predict key pharmacokinetic properties like oral bioavailability (OB) and drug-likeness (DL). scispace.comnih.gov this compound was predicted to have favorable properties, supporting its role as a potentially active compound. scispace.comnih.gov Furthermore, 3D-QSAR studies have been performed on compounds from licorice, the plant source of this compound, to predict their inhibitory activity against targets like Factor Xa. semanticscholar.org
A QSAR model for this compound analogues would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of related structures and correlating them with experimentally measured activity. This model could then be used to predict the activity of novel this compound derivatives, optimizing the structure for enhanced efficacy and providing a rational basis for synthetic chemistry efforts.
Table 2: Predicted Pharmacokinetic Properties of this compound via QSAR This table is interactive. Click on headers to sort.
| Property | Predicted Value | Interpretation | Reference |
|---|---|---|---|
| Oral Bioavailability (OB) | 31.79% | Represents the percentage of the compound that is absorbed and available to the body. | scispace.comnih.gov |
Future Research Directions and Translational Potential
Unexplored Biological Targets and Signaling Pathways for Shinflavanone
While the full spectrum of this compound's molecular interactions remains to be elucidated, the activities of structurally related flavonoids from licorice provide a rational basis for exploring new biological targets and signaling pathways. Many flavonoids are known to modulate complex inflammatory and metabolic cascades. mdpi.comresearchgate.net
Future investigations should prioritize screening this compound against key signaling pathways implicated in inflammation and cellular stress, such as:
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A pivotal regulator of immune and inflammatory responses. Other licorice flavonoids have demonstrated the ability to inhibit NF-κB activation, suggesting this is a logical pathway to investigate for this compound. researchgate.netmdpi.com
MAPK (Mitogen-Activated Protein Kinase) Pathway: This cascade, involving key kinases like ERK, JNK, and p38, is crucial in translating extracellular stimuli into cellular responses, including inflammation. nih.govmdpi.comresearchgate.net Several licorice compounds modulate MAPK signaling, making it a high-priority target. researchgate.netmdpi.com
PI3K/Akt Signaling Pathway: This pathway is central to cell survival, proliferation, and metabolism. Its modulation by licorice flavonoids has been noted in the context of neurological and metabolic disorders. nih.gov
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: As a master regulator of the antioxidant response, activation of this pathway by flavonoids can protect against oxidative stress-induced damage. nih.gov
Beyond these general pathways, specific receptor targets warrant investigation. Nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and the Pregnane X Receptor (PXR) are known to be modulated by natural products and play critical roles in metabolism and detoxification. Given the broad metabolic effects of flavonoids, assessing this compound's interaction with these receptors could reveal novel therapeutic applications in metabolic diseases.
Development of Advanced In Vitro and In Vivo Models for Mechanistic Validation
Translating preliminary findings into therapeutic potential requires robust and relevant biological models. The development and application of advanced in vitro and in vivo systems are critical for validating the mechanisms of action of this compound.
In Vitro Models: Initial studies should move beyond simple enzyme inhibition assays to more complex, cell-based systems that better reflect human physiology. unifi.itmdpi.com This includes:
Co-culture Systems: Utilizing multiple cell types to mimic tissue environments, such as macrophage and fibroblast co-cultures for inflammation studies.
3D Organoid Models: These models offer superior physiological relevance for studying tissue-specific effects compared to traditional 2D cell cultures.
Micro-physiological Systems ("Organs-on-a-chip"): These advanced platforms can model the function of human organs and their interactions, providing valuable data on efficacy and potential toxicity. researchgate.net
In Vivo Models: Animal models remain essential for understanding the systemic effects of a compound. acs.org For this compound, relevant models could include:
Disease-Specific Models: Depending on in vitro findings, models for inflammatory conditions (e.g., lipopolysaccharide-induced inflammation), metabolic syndrome, or neurodegenerative diseases would be appropriate. nih.govresearchgate.net
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: These studies are crucial to understand how this compound is absorbed, distributed, metabolized, and excreted, and how these processes relate to its biological effects.
Yeast Models: Organisms like Saccharomyces cerevisiae can serve as powerful initial in vivo systems to study antioxidant activity and cellular protection against oxidative stress. nih.govnih.gov
A key goal is to establish a strong in vitro-in vivo correlation (IVIVC), where data from laboratory models can reliably predict clinical performance. researchgate.net
Novel Synthetic Strategies for Optimized this compound Analogues
While this compound can be isolated from natural sources, chemical synthesis provides a scalable supply and, more importantly, a platform for creating structurally modified analogues with improved properties. nih.gov Established methods for flavonoid synthesis, such as the Allan-Robinson and Baker-Venkataraman reactions, provide a foundation for producing the core flavanone (B1672756) structure. nih.gov
Future synthetic efforts should focus on:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the functional groups on the this compound scaffold, researchers can identify which parts of the molecule are essential for its biological activity. unifi.itnih.gov This knowledge is crucial for designing more potent and selective compounds.
Lead Optimization: Once an initial SAR is established, medicinal chemists can design and synthesize novel analogues aimed at improving pharmacological properties, such as increased potency, reduced off-target effects, and better metabolic stability. iomcworld.com
Divergent Synthesis: Modern synthetic strategies, including palladium-catalyzed reactions, can enable the efficient and divergent synthesis of both flavones and flavanones from common intermediates, allowing for the rapid generation of a library of related compounds for biological screening. semanticscholar.org
Stereoselective Synthesis: Since many flavonoids possess chiral centers, developing stereoselective synthetic methods is important to produce enantiomerically pure forms, which may exhibit different biological activities. nih.gov
The goal of these synthetic programs is to generate optimized lead compounds that are suitable for pre-clinical development. sysrevpharm.orgmdpi.com
Integration of Multi-omics Data for Comprehensive Pharmacological Understanding
To fully comprehend the biological impact of this compound, a systems-level approach is necessary. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased and comprehensive view of the cellular changes induced by the compound. mdpi.commdpi.comresearchgate.net This approach moves beyond a "one-target, one-drug" paradigm to reveal the complex network of interactions that define a compound's pharmacological profile. nih.gov
A multi-omics workflow for this compound research could involve:
Transcriptomics (RNA-Seq): To identify which genes are up- or down-regulated in cells or tissues following treatment, pointing to the primary signaling pathways affected.
Proteomics: To measure changes in protein expression and post-translational modifications, confirming the functional consequences of altered gene expression.
Metabolomics: To analyze changes in the cellular metabolic profile, revealing how this compound impacts biochemical pathways.
By integrating these datasets, researchers can construct a detailed map of this compound's mechanism of action, identify novel biomarkers of its activity, and potentially uncover unexpected therapeutic applications. nih.govresearchgate.net
| Omics Technology | Description | Potential Application for this compound |
|---|---|---|
| Transcriptomics | Analyzes the complete set of RNA transcripts (the transcriptome) to quantify gene expression. | Identify genes and pathways (e.g., NF-κB, MAPK) modulated by this compound in target cells. |
| Proteomics | Studies the entire set of proteins (the proteome), including their expression, structure, and modifications. | Validate gene expression changes at the protein level and identify direct protein binding partners. |
| Metabolomics | Measures the complete set of small-molecule metabolites within a biological system. | Determine the impact of this compound on cellular metabolism and identify biomarkers of its effect. |
| Integrative Analysis | Combines data from multiple omics platforms using bioinformatics tools. | Construct a comprehensive model of this compound's mechanism of action and predict its systemic effects. |
Translational Research Opportunities for Pre-clinical Drug Candidate Development
Translational research aims to bridge the gap between laboratory discoveries and clinical applications. mdpi.com For this compound, several opportunities exist for pre-clinical development. Based on the known activities of related flavonoids, potential therapeutic areas include inflammatory disorders, metabolic diseases, and neuroprotection. nih.gov
The pathway to clinical trials involves several key stages: mdpi.com
Lead Identification and Optimization: Identifying this compound or a synthesized analogue as a promising lead compound.
Formulation Development: Creating a stable delivery system to improve the bioavailability of the flavonoid, which is often a challenge due to poor water solubility. mdpi.com
In Vivo Efficacy Studies: Demonstrating a clear therapeutic benefit in validated animal models of disease.
Pharmacokinetic and Toxicological Profiling: Establishing the ADME (absorption, distribution, metabolism, and excretion) properties and conducting rigorous safety and toxicology studies under Good Laboratory Practice (GLP) guidelines.
Successful completion of these pre-clinical stages is required to file an Investigational New Drug (IND) application and proceed to human clinical trials. researcher.life
Addressing Research Gaps in this compound Mechanistic Studies
Despite its potential, significant gaps exist in the scientific understanding of this compound. Addressing these gaps is essential for advancing its development as a potential therapeutic agent.
Key research gaps include:
Lack of In Vivo Data: The majority of flavonoid research is conducted in vitro. There is a critical need for well-designed in vivo studies to confirm the biological activities of this compound and assess its efficacy in a whole-organism context.
Undefined Molecular Targets: While pathways can be inferred, the specific, direct molecular targets of this compound have not been identified. Target identification studies are necessary to understand its precise mechanism of action.
Limited Pharmacokinetic Data: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is currently unavailable. These data are vital for determining its potential as a drug.
Absence of Comparative Studies: There is a need for studies that directly compare the activity of this compound to other related flavanones from licorice to understand its unique pharmacological profile.
| Research Gap | Rationale | Proposed Research |
|---|---|---|
| Lack of In Vivo Efficacy Data | In vitro results may not translate to a whole organism. | Conduct studies in validated animal models for inflammation, metabolic disease, or other relevant conditions. |
| Unknown Direct Molecular Targets | The precise mechanism of action is unclear without knowing the direct binding partners. | Employ techniques like affinity chromatography, cellular thermal shift assays (CETSA), or proteomic profiling to identify protein targets. |
| Poorly Characterized Pharmacokinetics (ADME) | Bioavailability and metabolic fate are unknown, hindering translation to clinical use. | Perform in vitro metabolism studies (e.g., with liver microsomes) and in vivo pharmacokinetic studies in animal models. |
| Absence of Systematic SAR Studies | The structural requirements for optimal activity have not been defined. | Synthesize a library of this compound analogues and screen them for biological activity to build a structure-activity relationship model. |
Q & A
Basic Research Questions
Q. What are the standard protocols for isolating Shinflavanone from natural sources, and how can purity be validated?
- Methodology : Use column chromatography with silica gel or reverse-phase HPLC for isolation. Solvent systems (e.g., ethyl acetate/hexane gradients) should be optimized based on polarity. Validate purity via HPLC-DAD (≥95% purity threshold) and corroborate with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
- Key Parameters : Monitor retention times, spectral matches with reference standards, and absence of extraneous peaks in chromatograms.
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural features?
- Methodology : Combine 1D/2D NMR (e.g., COSY, HSQC, HMBC) to assign protons and carbons, particularly for prenyl substituents and chiral centers. UV-Vis spectroscopy (λ ~280 nm for flavanones) and IR (C=O stretch ~1640 cm⁻¹) provide supplementary data. HRMS confirms molecular formula (e.g., [M+H]⁺ at m/z 409.1648 for C₂₅H₂₈O₅) .
Q. How should researchers design in vitro assays to assess this compound’s bioactivity?
- Experimental Design : Use dose-response curves (e.g., 1–100 μM) in cell-based models (e.g., cancer lines, primary cells). Include positive controls (e.g., quercetin for antioxidant assays) and validate results via triplicate experiments. Measure IC₅₀ values using MTT/WST-1 assays for cytotoxicity .
Advanced Research Questions
Q. How can molecular docking studies predict this compound’s interaction with therapeutic targets like Parkin protein?
- Methodology : Perform docking simulations (AutoDock Vina, Schrödinger Suite) using Parkin’s crystal structure (PDB ID). Analyze binding affinities (ΔG ≤−5 kcal/mol) and interaction residues (e.g., His215, Asp460). Validate with molecular dynamics (MD) simulations for stability (RMSD <2 Å over 100 ns) .
- Example Data :
| Target | Binding Affinity (kcal/mol) | Ki (μM) | Key Residues |
|---|---|---|---|
| Parkin | −5.5 | 92.04 | His215, Asp460 |
Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?
- Analytical Approach : Compare experimental variables: solvent (DMSO vs. ethanol), cell lines (HeLa vs. HepG2), and assay duration (24h vs. 48h). Use meta-analysis to identify trends (e.g., higher efficacy in lipid-rich environments). Report subsampling errors via sFE (sampling error) calculations .
Q. How do researchers validate in silico predictions of this compound’s pharmacokinetics in vivo?
- Methodology : Perform ADMET predictions (SwissADME, pkCSM) for bioavailability (%F >30), blood-brain barrier permeability (logBB >0.3), and cytochrome inhibition (CYP3A4 IC₅₀ >10 μM). Validate with rodent studies: oral administration (10–50 mg/kg), plasma LC-MS quantification, and tissue distribution profiling .
Q. What statistical methods are optimal for analyzing synergistic effects between this compound and conventional therapeutics?
- Experimental Design : Use combination index (CI) models (Chou-Talalay method). Calculate CI values (<1 for synergy) via CompuSyn software. Validate with isobolograms and dose-reduction indices (DRI >1 indicates favorable synergy) .
Data Interpretation and Reporting
Q. How should conflicting data on this compound’s antioxidant vs. pro-oxidant effects be contextualized?
- Resolution : Contextualize results via ROS quantification (DCFH-DA assay) under varying oxygen levels (normoxia vs. hypoxia). Correlate with intracellular glutathione levels (GSH/GSSG ratios) and Nrf2 activation (western blot) .
Q. What criteria determine this compound’s inclusion in structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
